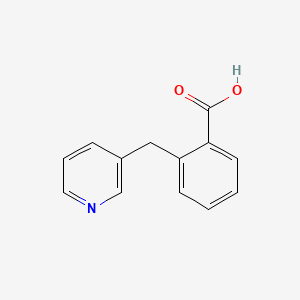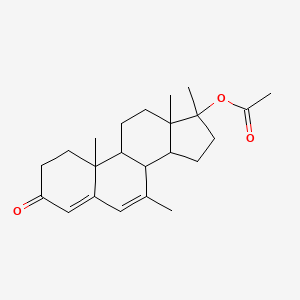
(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one is a synthetic steroidal compound It is structurally related to other androstane derivatives and is characterized by the presence of an acetyloxy group at the 17th position and a double bond between the 4th and 6th carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one typically involves multiple steps starting from simpler steroidal precursors. The key steps include:
Acetylation: Introduction of the acetyloxy group at the 17th position.
Double Bond Formation: Introduction of the double bond between the 4th and 6th carbon atoms through dehydrogenation reactions.
Methylation: Addition of methyl groups at the 7th and 17th positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Precursors: Using readily available steroidal compounds as starting materials.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or alcohols using oxidizing agents.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, such as in hormone replacement therapy.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mecanismo De Acción
The mechanism of action of (17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(17beta)-17-(Acetyloxy)-7-ethylestr-4-en-3-one: Another steroidal compound with similar structural features.
(17beta)-17-(Acetyloxy)-11,12-epoxyestr-4,9-diene-3-one: A compound with an epoxide group and similar steroidal backbone.
Uniqueness
(17beta)-17-(Acetyloxy)-7,17-dimethylandrosta-4,6-dien-3-one is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H32O3 |
|---|---|
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
(7,10,13,17-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate |
InChI |
InChI=1S/C23H32O3/c1-14-12-16-13-17(25)6-9-21(16,3)18-7-10-22(4)19(20(14)18)8-11-23(22,5)26-15(2)24/h12-13,18-20H,6-11H2,1-5H3 |
Clave InChI |
KZUTWNHELYXDCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)OC(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


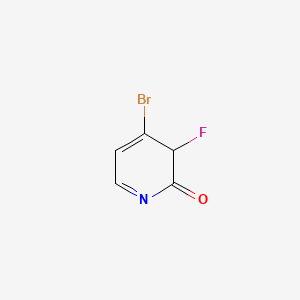
![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
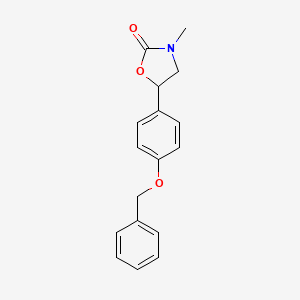


![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)
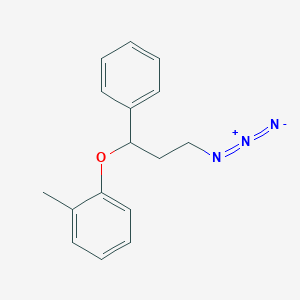
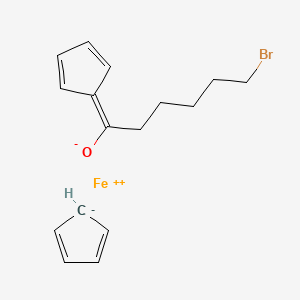
![(2,5-Dioxopyrrolidin-1-yl) 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B12286956.png)
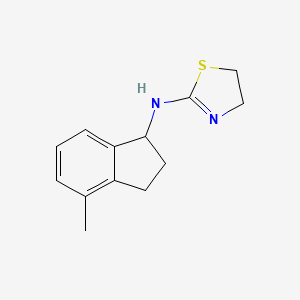

![2-[4-(3-piperidinylmethyl)-1-piperazinyl]-Pyrimidine](/img/structure/B12286991.png)
![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
